Unique NO Inhibitory Activity Among Structural Dimers from Wikstroemia indica
When screened in the same RAW 264.7 macrophage assay, the target compound bis-5,5-nortrachelogenin (1) inhibited LPS/IFN-γ-induced NO production with an IC50 of 48.6 µM. Its co-isolated structural isomer, bis-5,5'-nortrachelogenin (2), which differs only in the dimeric linkage, showed no detectable inhibitory activity under identical conditions [1]. This represents a qualitative activity difference driven by regiochemistry.
| Evidence Dimension | NO production inhibition (IC50) in LPS/IFN-γ-stimulated RAW 264.7 macrophages |
|---|---|
| Target Compound Data | IC50 = 48.6 µM |
| Comparator Or Baseline | bis-5,5'-nortrachelogenin (isomer): No inhibition |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | RAW 264.7 murine macrophage-like cell line stimulated with LPS (lipopolysaccharide) and recombinant mouse IFN-γ |
Why This Matters
This proves that only the 5,5-linked dimer possesses the pharmacophore required for NO inhibition, making the isomer unsuitable as a replacement.
- [1] Wang, L.-Y., Umehara, K., Kitanaka, S., et al. Lignans from the roots of Wikstroemia indica and their DPPH radical scavenging and nitric oxide inhibitory activities. Chem. Pharm. Bull. 2005, 53 (10), 1348–1351. View Source
